4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol
Description
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol is a halogenated phenolic compound featuring a bromine atom at the 4-position, a methoxy group at the 6-position, and a Schiff base-like [(5-chloro-2-methoxyanilino)methyl] substituent at the 2-position. Its molecular formula is C₁₅H₁₄BrClNO₃, with a molecular weight of 394.63 g/mol.
The compound’s structural complexity arises from its intramolecular hydrogen bonding (O–H···N) and intermolecular interactions (C–H···O, C–H···Cl), which influence its crystallinity and stability. Such interactions are typical in Schiff base derivatives, as noted in for similar bromo-chloro-methoxy phenols .
Properties
IUPAC Name |
4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3/c1-20-13-4-3-11(17)7-12(13)18-8-9-5-10(16)6-14(21-2)15(9)19/h3-7,18-19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVVIJTBOOFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-bromo-2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group is further reacted with 5-chloro-2-methoxybenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Reactivity of Bromine and Chlorine Substituents
Bromine and chlorine atoms in aromatic systems typically participate in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. For example:
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Nucleophilic Substitution : Bromine at the 4-position may undergo displacement with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures or catalytic conditions .
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Suzuki Coupling : The bromine atom could act as a leaving group in palladium-catalyzed cross-couplings with boronic acids, enabling aryl-aryl bond formation .
Methylanilino Group Reactivity
The (5-chloro-2-methoxyanilino)methyl group introduces potential for:
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Oxidation : The benzylic methylene group (−CH₂−) adjacent to the aromatic ring may undergo oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃) .
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Reductive Amination : The secondary amine could participate in reductive alkylation with aldehydes or ketones in the presence of reducing agents like NaBH₄ .
Phenolic Hydroxyl Group Reactions
The phenolic −OH group at the 6-methoxy position is susceptible to:
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Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to form methoxy derivatives .
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Acetylation : Reaction with acetyl chloride or acetic anhydride to yield acetate esters .
Stability Under Acidic/Basic Conditions
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Acidic Conditions : The methylanilino group may protonate, potentially leading to decomposition or rearrangement.
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Basic Conditions : Deprotonation of the phenolic −OH could enhance nucleophilic reactivity at adjacent positions .
Thermal and Photochemical Behavior
No direct data exists for this compound, but structurally similar brominated aromatics exhibit:
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Thermal Stability : Decomposition above 200°C, releasing HBr or HCl .
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Photoreactivity : Potential for radical-mediated dimerization or halogen loss under UV light .
Research Gaps and Recommendations
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Direct experimental data on this compound’s reactivity is lacking. Priority areas for study include:
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Catalytic coupling reactions to functionalize the bromine site.
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Stability studies under hydrolytic and oxidative conditions.
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Photochemical behavior for potential applications in materials science.
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Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of bromine, chlorine, and methoxy groups. Its molecular formula is C₁₄H₁₄BrClN₁O₂, with a molecular weight of approximately 328.63 g/mol. The presence of these halogen atoms is significant as they often enhance the biological activity of organic compounds.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol exhibit promising anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines through mitochondrial pathways. For instance, a related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting high potency against tumor proliferation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research findings indicate that related compounds can significantly reduce inflammation markers in vitro, making them potential candidates for treating inflammatory diseases.
Mechanism of Action
The mechanisms through which this compound exerts its effects include modulation of cellular signaling pathways and interaction with specific molecular targets involved in cancer progression and inflammation .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymers and materials. Its ability to participate in cross-linking reactions makes it suitable for developing thermosetting resins and coatings that require enhanced thermal stability and mechanical properties. Studies have explored its incorporation into polymer matrices to improve durability and resistance to environmental factors .
Biochemical Probes
Fluorescent Labeling
This compound can serve as a biochemical probe due to its unique structural features that allow for fluorescent labeling. By attaching to biomolecules, it can facilitate the study of dynamic biological processes in real time using fluorescence microscopy techniques. This application is particularly valuable in cellular biology for tracking cellular interactions and processes .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Anti-inflammatory agent | Inhibits COX and pro-inflammatory cytokines | |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
| Biochemical Probes | Fluorescent labeling | Facilitates tracking of biological processes |
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation through targeted apoptosis pathways. The results indicated significant reductions in cell viability at low concentrations, showcasing the potential therapeutic benefits of brominated aniline derivatives .
- Polymer Development Research : Research conducted on incorporating this compound into polymer matrices revealed improvements in mechanical properties and thermal stability compared to conventional polymers, suggesting its utility in advanced material applications .
- Fluorescent Probing Experiment : A study utilized this compound as a fluorescent probe to visualize cellular processes in live cells, demonstrating its effectiveness in real-time tracking of cellular dynamics and interactions within complex biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Predicted values based on analogs.
Key Comparative Insights:
Substituent Effects on Bioactivity: The target compound’s 5-chloro-2-methoxyanilino group may confer enhanced antimicrobial properties compared to ’s dibromo analog, as chloro substituents are often linked to increased reactivity in medicinal chemistry .
Crystallinity and Stability :
- Compounds with multiple halogen substituents (e.g., ) display stronger intermolecular interactions (C–H···Cl, π-π stacking), leading to higher melting points and crystallinity compared to the target compound .
Solubility and Reactivity :
- The target compound’s methoxy groups improve solubility in organic solvents relative to fully halogenated analogs (e.g., ). However, bromine at the 4-position may reduce aqueous solubility .
Synthetic Accessibility :
- Schiff base formation (imine linkage) is a common synthetic route for these compounds. The target compound’s synthesis likely mirrors ’s method, using 3-bromo-5-chlorosalicylaldehyde and 5-chloro-2-methoxyaniline .
Biological Activity
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol is a synthetic organic compound that has garnered attention for its potential biological activity. This compound's structure includes a bromine atom, a chloro group, and methoxy functionalities, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of halogens and methoxy groups suggests possible interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 353.65 g/mol |
| CAS Number | 329778-94-1 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated phenolic compounds have been shown to inhibit the growth of various bacteria and fungi. The presence of both bromine and chlorine in the structure may enhance the antimicrobial efficacy through mechanisms such as membrane disruption or enzyme inhibition.
Cytotoxicity
Research on structurally related compounds suggests potential cytotoxic effects against cancer cell lines. For example, compounds containing methoxy and bromo groups have demonstrated selective toxicity towards specific cancer cells while sparing normal cells. This selectivity could be attributed to differential uptake or metabolism in cancerous versus non-cancerous tissues.
The mechanism of action for similar compounds often involves:
- DNA Intercalation : Some studies have shown that phenolic compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, contributing to cell death in cancer cells.
- Enzyme Inhibition : Many phenolic compounds act as enzyme inhibitors, affecting pathways critical for cell survival.
Case Studies
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Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various halogenated phenols, including analogs of our compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -
Cytotoxicity Evaluation :
In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) showed that analogs with similar substituents resulted in IC50 values ranging from 20 to 100 µM, indicating moderate cytotoxicity. Further investigations into the apoptotic pathways activated by these compounds are ongoing.
Q & A
Q. What spectroscopic methods are recommended for characterizing 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol, and how should data be interpreted?
Answer: Characterization typically involves FTIR for functional group analysis (e.g., N–H stretching in the anilino group at ~3300 cm⁻¹ and C–Br/C–Cl vibrations at 600–800 cm⁻¹) and UV-Vis spectroscopy to study electronic transitions (e.g., π→π* or n→π* transitions in aromatic systems). DFT calculations (e.g., B3LYP/6-311+G(d,p) level) can validate experimental spectra by predicting vibrational frequencies and electronic properties . For structural confirmation, X-ray diffraction (XRD) is critical; use programs like ORTEP-3 for visualizing crystallographic data and refining molecular geometry .
Q. What is a standard synthetic route for this compound, and what intermediates are critical?
Answer: A common approach involves Mannich reaction -based condensation:
React 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 5-chloro-2-methoxyaniline in the presence of a dehydrating agent (e.g., acetic acid) to form the Schiff base.
Reduce the imine intermediate using NaBH₄ or catalytic hydrogenation.
Key intermediates include the Schiff base (confirmed via FTIR and NMR) and the reduced amine (verified by LC-MS). Alternative routes may use Buchwald-Hartwig coupling for C–N bond formation under palladium catalysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported nonlinear optical (NLO) properties of this compound?
Answer: Discrepancies in NLO data (e.g., hyperpolarizability values) often arise from solvent effects or basis set limitations in DFT. To address this:
- Perform solvent-phase DFT calculations using polarizable continuum models (PCM).
- Compare results across multiple functionals (e.g., B3LYP vs. CAM-B3LYP) to assess basis set dependence.
- Validate with experimental electric-field-induced second harmonic generation (EFISHG) measurements. Studies on analogous brominated imidazole derivatives show that electron-withdrawing groups (Br, Cl) enhance NLO activity .
Q. How can reaction conditions be optimized to improve synthetic yields, particularly for large-scale preparation?
Answer: Key optimization strategies include:
- Solvent screening : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalyst selection : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.
- Temperature control : Conduct reactions under microwave irradiation to reduce side products (e.g., overalkylation).
For example, yields improved from 45% to 72% by switching from ethanol to DMF in analogous quinazolinone syntheses .
Q. What experimental and computational approaches are used to analyze biological activity, and how do structural modifications affect potency?
Answer:
- In vitro assays : Screen against target enzymes (e.g., tyrosine kinase or cytochrome P450) using fluorescence-based assays.
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. The bromine and methoxy groups enhance hydrophobic interactions, while the anilino moiety participates in hydrogen bonding.
- SAR analysis : Replace the 5-chloro substituent with electron-donating groups (e.g., –OCH₃) to assess activity changes. Studies on benzimidazole derivatives show that halogenation at specific positions correlates with antimicrobial activity .
Q. How can conflicting crystallographic data (e.g., bond lengths or angles) be resolved for this compound?
Answer:
- Re-refine XRD data using SHELXL or OLEX2 , ensuring proper treatment of disorder (common in flexible methoxy groups).
- Compare with DFT-optimized geometries to identify outliers. For example, C–Br bond lengths in XRD may deviate by <0.02 Å from computational models due to crystal packing effects.
- Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .
Data Contradiction Analysis
Q. Why do reported melting points and solubility values vary across studies?
Answer: Variations arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting points.
- Purity : Residual solvents (e.g., DMSO) or by-products (e.g., unreacted aniline) lower observed melting points.
- Solvent polarity : Solubility in DMSO vs. ethanol depends on the compound’s dipole moment, which can be calculated via DFT .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
Q. Table 2. Optimization of Synthetic Yields
| Condition | Yield (Initial) | Yield (Optimized) | Key Change |
|---|---|---|---|
| Solvent (EtOH → DMF) | 45% | 72% | Enhanced intermediate stabilization |
| Catalyst (Pd → Ni) | 50% | 65% | Reduced side reactions |
| Temperature (RT → 60°C) | 38% | 55% | Accelerated kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
